molecular formula C12H18O3 B12618074 2-Butyl-4-(2-hydroxyethoxy)phenol CAS No. 918495-56-4

2-Butyl-4-(2-hydroxyethoxy)phenol

Cat. No.: B12618074
CAS No.: 918495-56-4
M. Wt: 210.27 g/mol
InChI Key: JBQNMLKGFDNDIP-UHFFFAOYSA-N
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Description

2-Butyl-4-(2-hydroxyethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a butyl group and a hydroxyethoxy group attached to the phenol ring. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-(2-hydroxyethoxy)phenol typically involves the alkylation of phenol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the butyl bromide, resulting in the formation of the butylated phenol.

Another method involves the reaction of 2-butylphenol with ethylene oxide under basic conditions to introduce the hydroxyethoxy group. This reaction is typically carried out in the presence of a catalyst such as potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-(2-hydroxyethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.

Scientific Research Applications

2-Butyl-4-(2-hydroxyethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used as a stabilizer in polymers and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of 2-Butyl-4-(2-hydroxyethoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, which can neutralize free radicals, thereby exhibiting antioxidant properties. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butylphenol: Lacks the hydroxyethoxy group, making it less hydrophilic.

    4-(2-Hydroxyethoxy)phenol: Lacks the butyl group, affecting its lipophilicity.

    2-Butyl-4-methoxyphenol: Contains a methoxy group instead of a hydroxyethoxy group, altering its reactivity.

Uniqueness

2-Butyl-4-(2-hydroxyethoxy)phenol is unique due to the presence of both butyl and hydroxyethoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in both aqueous and organic solvents, making it versatile for various applications.

Properties

CAS No.

918495-56-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-butyl-4-(2-hydroxyethoxy)phenol

InChI

InChI=1S/C12H18O3/c1-2-3-4-10-9-11(15-8-7-13)5-6-12(10)14/h5-6,9,13-14H,2-4,7-8H2,1H3

InChI Key

JBQNMLKGFDNDIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)OCCO)O

Origin of Product

United States

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